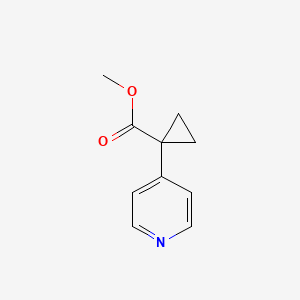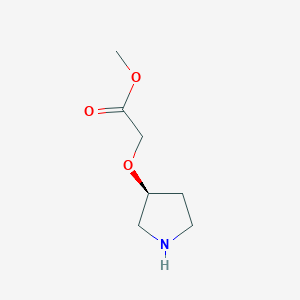
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Vue d'ensemble
Description
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . The structure of this compound includes a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxan-4-ylmethoxy group at the 4-position .
Applications De Recherche Scientifique
1. Use in Lanthanide-based Coordination Polymers
The derivative of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid, specifically 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has been utilized in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, such as bright green luminescence efficiencies and long excited state lifetimes, making them significant in materials science and photophysical research (Sivakumar et al., 2011).
2. Optical Gating of Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been shown to be effective in the optical gating of nanofluidic devices. This application is significant for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).
3. Reactivity in Zinc Salt Coordination Polymers
Research on pyridine-2,4,6-tricarboxylic acid, a related compound, indicates its potential in forming diverse coordination polymers with Zn(II) salts. This reactivity is crucial for developing new materials with specific structural and functional properties (Ghosh et al., 2004).
4. Crystal Structure Studies
Studies on compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have contributed significantly to our understanding of crystallography, particularly in identifying and characterizing new crystal structures (Obreza & Perdih, 2012).
5. Quantum Mechanical Study of Derivatives
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a derivative, have been extensively studied using quantum chemical methods. This research is significant for understanding molecular interactions and properties in physical chemistry (Devi et al., 2020).
6. Synthesis of Pyridin-ylmethyl Derivatives
The synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate illustrates the chemical versatility and potential applications of derivatives of this compound in organic synthesis (Wang Xiu-jian, 2009).
7. Redox-Annulations in Organic Chemistry
The related cyclic amines have shown potential in redox-annulations with α,β-unsaturated carbonyl compounds. This has implications for synthetic organic chemistry, particularly in creating complex molecular structures (Kang et al., 2015).
8. Extraction Studies in Industrial Applications
The extraction studies of pyridine-3-carboxylic acid, a related compound, have significant implications for its use in food, pharmaceutical, and biochemical industries. Understanding the extraction process is crucial for industrial applications (Kumar & Babu, 2009).
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as dichloromethane or toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-7-13-4-1-11(10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULCXSPVRCSKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166847 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-50-9 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)
![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)


![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)
![6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B3059858.png)




![Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B3059864.png)

![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3059871.png)

